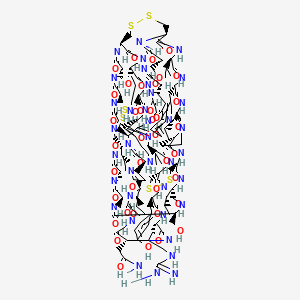
Unii-ihb9R8ET7W
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloviolacin O2 is a cyclotide, a type of cyclic peptide derived from plants. Cyclotides are characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, which confer exceptional stability. Cycloviolacin O2 is specifically isolated from the plant Viola odorata and is known for its potent biological activities, including antimicrobial and cytotoxic effects .
Preparation Methods
Cycloviolacin O2 can be synthesized using microwave-assisted Fmoc solid-phase peptide synthesis (SPPS)The peptide is then cyclized through native chemical ligation, and oxidative folding is performed to achieve the final cyclic structure . Industrial production methods may involve recombinant microorganism-based synthesis or plant cell culture techniques to ensure sustainable and scalable production .
Chemical Reactions Analysis
Cycloviolacin O2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds in its structure are crucial for its stability and biological activity. Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for disulfide bond reduction and oxidizing agents for reformation of disulfide bonds. The major products formed from these reactions are typically the reduced or oxidized forms of the peptide .
Scientific Research Applications
Cycloviolacin O2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the stability and folding of cyclic peptides.
Biology: Investigated for its role in plant defense mechanisms against pests and pathogens.
Medicine: Exhibits potent antimicrobial activity against Gram-negative bacteria and cytotoxic activity against cancer cells.
Mechanism of Action
Cycloviolacin O2 exerts its effects primarily through membrane disruption. It targets the membranes of bacterial cells, cancer cells, and viral particles, causing pore formation and cell death. The peptide’s hydrophobic and charged residues play a crucial role in its interaction with cell membranes. In the case of its antiviral activity, cycloviolacin O2 enhances the uptake of antiretroviral drugs by increasing membrane permeability .
Comparison with Similar Compounds
Cycloviolacin O2 is part of the bracelet subfamily of cyclotides. Similar compounds include:
Kalata B1: A Möbius cyclotide known for its uterotonic and antimicrobial properties.
MCoTI-II:
Cycloviolacin O17: Another bracelet cyclotide with antibacterial properties
Cycloviolacin O2 is unique due to its potent activity against Gram-negative bacteria and its ability to enhance the efficacy of antiretroviral drugs, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C133H207N37O39S6 |
|---|---|
Molecular Weight |
3140.7 g/mol |
IUPAC Name |
3-[(1R,4S,7S,13R,16R,22R,28R,31S,34R,37R,40R,43R,46R,49S,52R,55S,58S,64S,67S,70R,73S,76R,79S,82S,88S,91S,94R)-43,49-bis(4-aminobutyl)-28-(2-amino-2-oxoethyl)-64,76-bis[(2S)-butan-2-yl]-22,88-bis[(2R)-butan-2-yl]-31-(3-carbamimidamidopropyl)-4,46,55,70,73-pentakis(hydroxymethyl)-34-[(4-hydroxyphenyl)methyl]-91-(1H-indol-3-ylmethyl)-67-methyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,87,90,93,96-triacontaoxo-40,94-di(propan-2-yl)-2a,3a,6a,7a,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,86,89,92,95-triacontazahexacyclo[50.44.4.413,58.437,79.016,20.082,86]octahectan-7-yl]propanoic acid |
InChI |
InChI=1S/C133H207N37O39S6/c1-14-65(9)102-127(204)143-50-97(179)146-88-58-211-210-57-87-108(185)142-49-96(178)145-78(38-39-99(181)182)111(188)154-84(54-173)118(195)159-91-61-214-212-59-89(158-119(196)85(55-174)156-120(88)197)121(198)149-75(29-20-22-40-134)110(187)153-83(53-172)116(193)148-76(30-21-23-41-135)112(189)164-101(64(7)8)129(206)162-90(122(199)150-79(45-70-34-36-72(176)37-35-70)113(190)147-77(31-24-42-139-133(137)138)109(186)151-81(47-95(136)177)107(184)141-51-98(180)163-104(67(11)16-3)131(208)169-43-25-32-93(169)125(202)160-87)60-213-215-62-92(124(201)167-103(66(10)15-2)130(207)157-86(56-175)117(194)155-82(52-171)115(192)144-69(13)106(183)166-102)161-126(203)94-33-26-44-170(94)132(209)105(68(12)17-4)168-114(191)80(152-128(205)100(63(5)6)165-123(91)200)46-71-48-140-74-28-19-18-27-73(71)74/h18-19,27-28,34-37,48,63-69,75-94,100-105,140,171-176H,14-17,20-26,29-33,38-47,49-62,134-135H2,1-13H3,(H2,136,177)(H,141,184)(H,142,185)(H,143,204)(H,144,192)(H,145,178)(H,146,179)(H,147,190)(H,148,193)(H,149,198)(H,150,199)(H,151,186)(H,152,205)(H,153,187)(H,154,188)(H,155,194)(H,156,197)(H,157,207)(H,158,196)(H,159,195)(H,160,202)(H,161,203)(H,162,206)(H,163,180)(H,164,189)(H,165,200)(H,166,183)(H,167,201)(H,168,191)(H,181,182)(H4,137,138,139)/t65-,66-,67+,68+,69-,75-,76+,77-,78-,79+,80-,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91-,92+,93+,94-,100+,101+,102-,103+,104+,105-/m0/s1 |
InChI Key |
LNKLNUAMTRHBLB-APEVUIIGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@@H]2CSSC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C)CO)CO)[C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC4=O)C(C)C)CC6=CNC7=CC=CC=C76)[C@H](C)CC)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N8CCC[C@@H]8C(=O)N3)[C@H](C)CC)CC(=O)N)CCCNC(=N)N)CC9=CC=C(C=C9)O)C(C)C)CCCCN)CO)CCCCN)NC(=O)[C@@H](NC2=O)CO)CO)CCC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CO)CO)C(C)CC)NC(=O)C5CCCN5C(=O)C(NC(=O)C(NC(=O)C(NC4=O)C(C)C)CC6=CNC7=CC=CC=C76)C(C)CC)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N8CCCC8C(=O)N3)C(C)CC)CC(=O)N)CCCNC(=N)N)CC9=CC=C(C=C9)O)C(C)C)CCCCN)CO)CCCCN)NC(=O)C(NC2=O)CO)CO)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


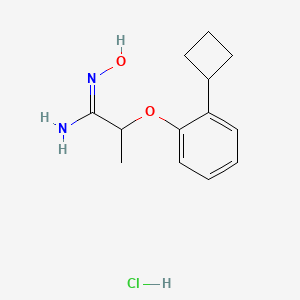
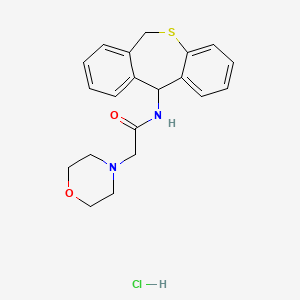
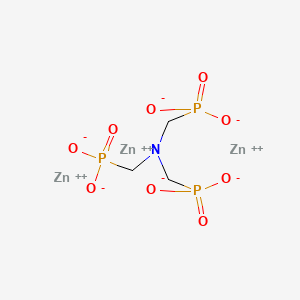
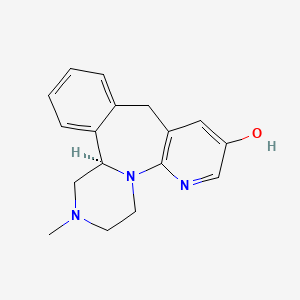
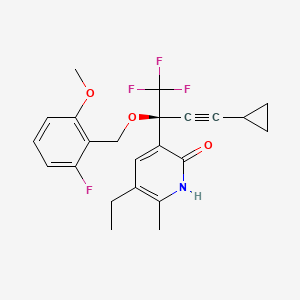
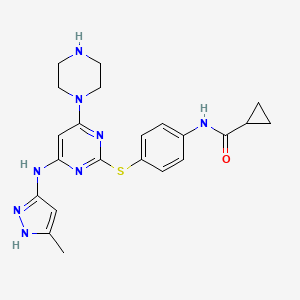
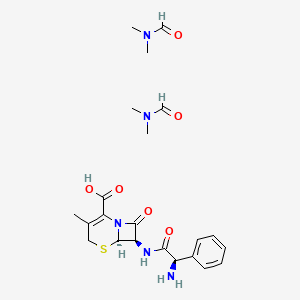
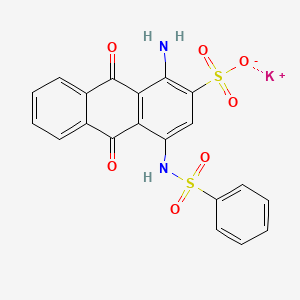
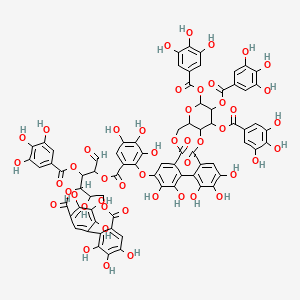
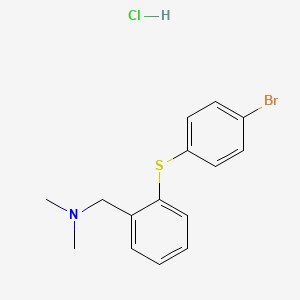
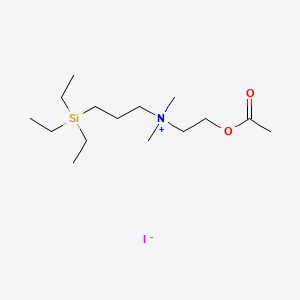


![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
